molecular formula C8H5NO4 B1330807 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid CAS No. 54903-16-1

2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid

Cat. No.: B1330807
CAS No.: 54903-16-1
M. Wt: 179.13 g/mol
InChI Key: BZRKWTCIDCRBMY-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid: is an organic compound with the molecular formula C8H5NO4 It is a derivative of benzoxazole, featuring a carboxylic acid group at the 6-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with diethyl oxalate to form the benzoxazole ring, followed by oxidation and carboxylation to introduce the carboxylic acid group at the 6-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization and subsequent functionalization steps .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Products may include carboxylic acids with additional functional groups.

    Reduction: The major product is 2-hydroxy-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid.

    Substitution: Ester and amide derivatives are common products.

Scientific Research Applications

2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a keto group and a carboxylic acid group makes it a versatile intermediate for further chemical modifications, enhancing its utility in various applications .

Properties

IUPAC Name

2-oxo-3H-1,3-benzoxazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-7(11)4-1-2-5-6(3-4)13-8(12)9-5/h1-3H,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRKWTCIDCRBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327824
Record name 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54903-16-1
Record name 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54903-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To ethyl 2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate in THF (20 mL) was added LiOH (2 g in 10 mL water). The mixture was stirred at room temperature for 20 hours. The solvent was evaporated. The residue was taken up in water and acidified with 5 N HCl to pH=5. The solid was recovered by filtration, washing with water, to provide the pure product as a tan solid (1.44 g, 80%). LCMS (API-ES) m/z: 180 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
80%

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